(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one
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Overview
Description
(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one is a complex organic compound characterized by its unique structure, which includes an oxolan-2-one ring and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one typically involves the condensation of 4-phenoxyaniline with ethyl acetoacetate, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogenating agents like thionyl chloride can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for further investigation in pharmacology.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them valuable in drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another heterocyclic compound with a similar ring structure but different substituents.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
Pyrimido[1,2-a]benzimidazole: A polycyclic derivative with distinct chemical properties.
Uniqueness
(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one is unique due to its specific combination of functional groups and ring structure
Properties
IUPAC Name |
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(17-11-12-21-18(17)20)19-14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZEBYYYHZSDA-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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